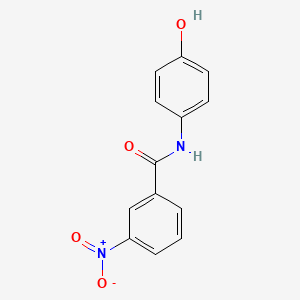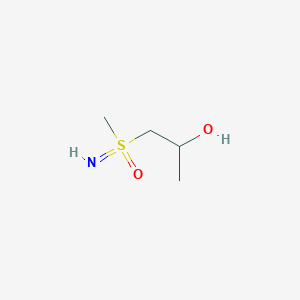
1-(甲基磺酰亚胺基)丙-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonimidoyl)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propane chain, along with a methylsulfonimidoyl group
科学研究应用
1-(Methylsulfonimidoyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
作用机制
Target of Action
The primary targets of 1-(Methylsulfonimidoyl)propan-2-ol are currently unknown. This compound is structurally similar to propan-2-ol, which is known to have bactericidal activity . .
Mode of Action
For propan-2-ol, it is known to disrupt the cell membrane, leading to cell lysis . The methylsulfonimidoyl group in 1-(Methylsulfonimidoyl)propan-2-ol could potentially enhance or modify this activity.
Biochemical Pathways
Given its structural similarity to propan-2-ol, it might be involved in similar pathways, such as the dehydration of propan-2-ol
Pharmacokinetics
Similar compounds like 1-ethylamino-2-propanol have been studied, and it’s known that these compounds can be absorbed and distributed in the body . The impact of these properties on the bioavailability of 1-(Methylsulfonimidoyl)propan-2-ol is currently unknown.
Result of Action
Based on the known effects of similar compounds, it could potentially have antimicrobial properties . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Methylsulfonimidoyl)propan-2-ol. For instance, similar compounds like 1-butoxypropan-2-ol have been studied for their corrosion inhibition properties in marine environments . The presence of certain ions or changes in pH could potentially affect the action of 1-(Methylsulfonimidoyl)propan-2-ol.
准备方法
The synthesis of 1-(Methylsulfonimidoyl)propan-2-ol can be achieved through several routes. One common method involves the addition of a methylsulfonimidoyl group to propan-2-ol. This can be done using reagents such as methylsulfonyl chloride and a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.
化学反应分析
1-(Methylsulfonimidoyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols.
相似化合物的比较
1-(Methylsulfonimidoyl)propan-2-ol can be compared with other similar compounds, such as propan-1-ol and propan-2-ol. These compounds share a similar structure but differ in the position of the hydroxyl group and the presence of additional functional groups.
Propan-1-ol: Also known as n-propanol, has the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to 1-(Methylsulfonimidoyl)propan-2-ol.
Propan-2-ol: Also known as isopropanol, has the hydroxyl group attached to the second carbon atom. It is commonly used as a solvent and disinfectant.
The uniqueness of 1-(Methylsulfonimidoyl)propan-2-ol lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
属性
IUPAC Name |
1-(methylsulfonimidoyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(6)3-8(2,5)7/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQLDRSGTQICHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=N)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
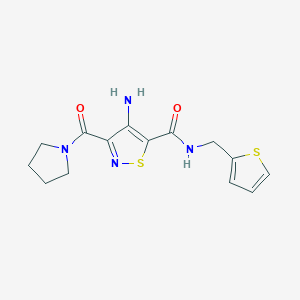
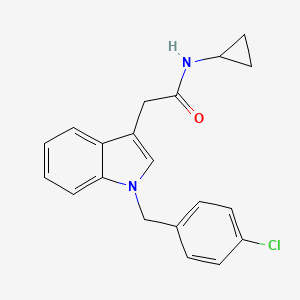
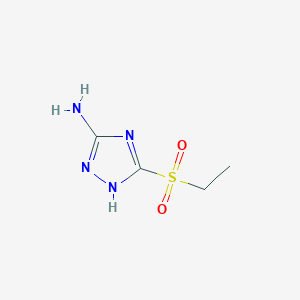
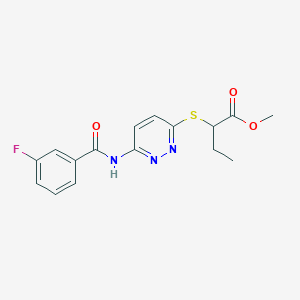
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

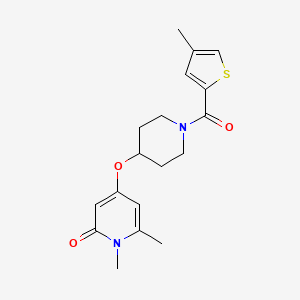
![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
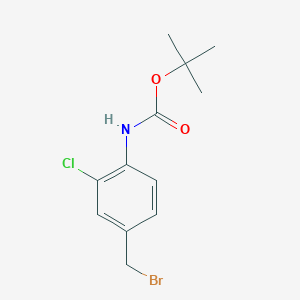
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)
